2-Chloro-4-(pentafluoroethyl)pyrimidine
Description
2-Chloro-4-(pentafluoroethyl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro substituent at the 2-position and a pentafluoroethyl (-CF₂CF₃) group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases. The pentafluoroethyl group confers high electronegativity and lipophilicity, which influence reactivity, metabolic stability, and biological activity.
Properties
Molecular Formula |
C6H2ClF5N2 |
|---|---|
Molecular Weight |
232.54 g/mol |
IUPAC Name |
2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine |
InChI |
InChI=1S/C6H2ClF5N2/c7-4-13-2-1-3(14-4)5(8,9)6(10,11)12/h1-2H |
InChI Key |
JHHOYBDZWPFQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The 4-position substituent on pyrimidine significantly impacts electronic and steric properties. Below is a comparative analysis:
Key Observations :
- Compared to phenyl or triazolyl groups, -CF₂CF₃ increases lipophilicity, which may enhance membrane permeability in biological systems .
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